

chlorobutanol hemihydrate comparative toxicity studies

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Compound Focus: Chlorobutanol Hemihydrate

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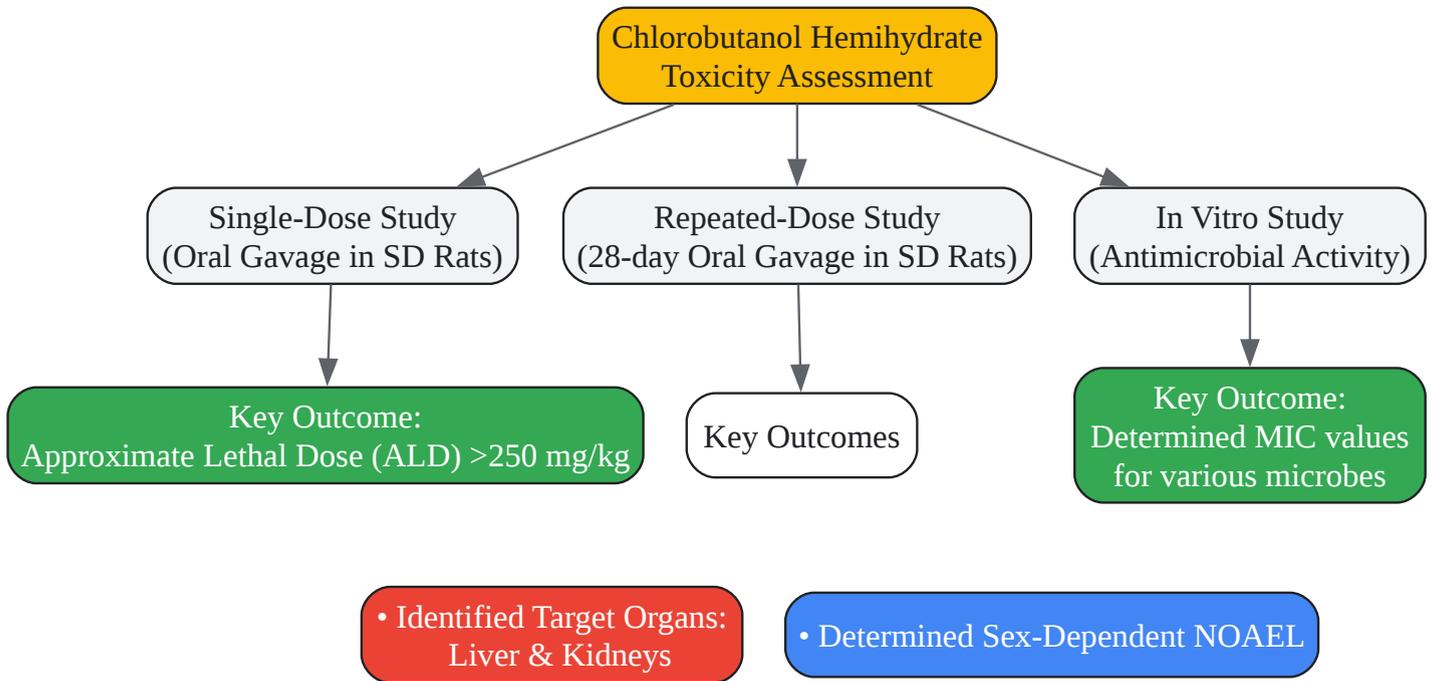
Toxicity Profile of Chlorobutanol Hemihydrate

The table below summarizes the key toxicity findings from recent in vivo studies on **chlorobutanol hemihydrate** (CB) [1] [2].

Study Type	Test System	Key Findings & Parameters	Identified NOAEL
Single-Dose Oral Toxicity	Sprague Dawley rats (SD rats)	Approximate Lethal Dose (ALD): >250 mg/kg b.w./day [1].	Not applicable for single-dose study.

| **Repeated-Dose (28-day) Oral Toxicity** | Sprague Dawley rats (SD rats) | **Target Organs:** Liver and kidneys [1]. **Effects:** Significantly increased relative liver/kidney weight; histopathological changes [1]. | **Females:** 50 mg/kg b.w./day [1]. **Males:** 12.5 mg/kg b.w./day [1]. | | **In Vitro Antimicrobial Activity** | Various bacteria and fungi | **Minimum Inhibitory Concentration (MIC):** 1250 µg/mL for *E. coli*, *S. aureus*, *P. aeruginosa*; 2500 µg/mL for *C. albicans* and *A. niger* [2]. | Not applicable for antimicrobial study. |

The following diagram illustrates the logical relationship and key outcomes of the toxicity experiments described in the studies.



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Detailed Experimental Protocols

For researchers looking to replicate or contextualize these studies, here are the detailed methodologies.

Single-Dose and Repeated-Dose 28-Day Oral Toxicity Study

This study was conducted in accordance with OECD guidelines No. 423 (Acute Toxic Class Method) and No. 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents) [1].

- **Test Animal Model:** Specific-pathogen-free Crl:CD Sprague Dawley (SD) rats, 5 weeks old, acclimated for 7 days [1].
- **Test Substance & Vehicle:** **Chlorobutanol hemihydrate** (purity 95-100%) dissolved in corn oil for oral administration [1].
- **Dosing Regimen:**
 - **Single-Dose Study:** Administered once via gastric gavage at 0 (vehicle control), 62.5, 125, and 250 mg/kg body weight. Animals were observed for 14 days [1].

- **Repeated-Dose Study:** Administered once daily via gavage for 28 days at doses of 0 (vehicle control), 12.5, 25, 50, and 100 mg/kg body weight/day [1].
- **Observations & Measurements:**
 - Clinical signs, mortality, and behavioral changes were monitored daily [1].
 - Body weight and food/water consumption were recorded periodically [1].
 - **Hematology and Clinical Biochemistry:** At termination, blood samples were collected and analyzed for a comprehensive panel of parameters including WBC, RBC, ALT, AST, ALP, BUN, CREA, and more [1].
 - **Gross Necropsy and Histopathology:** All major organs were collected, weighed, and examined macroscopically. Tissues were fixed, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation [1].

In Vitro Antimicrobial Activity Assay

- **Method:** The Minimum Inhibitory Concentration (MIC) of chlorobutanol was determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungi [2].
- **Results:** The MIC values, which indicate the lowest concentration that prevents visible growth, were found to be 1250 µg/mL for Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and 2500 µg/mL for Candida albicans and Aspergillus niger [2].

Mechanism of Action and Research Context

To fully interpret toxicity data, understanding the compound's mechanism of action is essential.

- **Antimicrobial & Cellular Mechanism:** Chlorobutanol functions as an alcohol-based preservative. Its primary mechanism involves disrupting the lipid structure of cell membranes, which increases permeability and leads to cell lysis in microorganisms [3]. This disruptive property is also the basis for its observed toxicity in mammalian cells, such as causing retraction and cessation of mitosis in human corneal epithelial cells [3].
- **Human Pharmacokinetics:** Available human data shows that chlorobutanol has a **long terminal elimination half-life of approximately 10.3 days** and is eliminated slowly, with a mean urinary recovery of only 9.6% of the orally administered dose. It is metabolized via glucuronidation and sulfation [3]. This potential for accumulation is a critical consideration in repeated dosing.
- **Clinical Toxicity Observations:** In humans, toxicity from chlorobutanol (often due to high-dose or long-term exposure) may manifest as increased somnolence, dysarthria (slurred speech), and hemodynamic changes. Extra caution is advised for patients with hepatic or renal dysfunction due to the lack of specific pharmacokinetic data in these populations [4].

Conclusions and Research Considerations

The experimental data demonstrates that **chlorobutanol hemihydrate** exhibits dose-dependent toxicity, with the liver and kidneys being the primary target organs in animal models [1]. The notable difference in NOAEL between male and female rats highlights the importance of considering sex as a biological variable in toxicological assessments.

For a complete comparative guide, generating specific experimental data that directly contrasts **chlorobutanol hemihydrate** with alternatives like benzyl alcohol, parabens, or chlorhexidine in a single, controlled study would be necessary. The current literature, as shown in this guide, provides a robust foundation for its individual toxicity profile.

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